Ciclopirox

Catalog No.
S523705
CAS No.
29342-05-0
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclopirox

CAS Number

29342-05-0

Product Name

Ciclopirox

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N

SMILES

Array

solubility

1.41e+00 g/L

Synonyms

6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt, Batrafen, ciclopirox, ciclopirox olamine, ciclopiroxolamine, cyclopirox, cyclopyroxolamine, Dafnegin CSC, Dafnegin-CSC, HOE 296, HOE-296, HOE296, Loprox, Penlac

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O

The exact mass of the compound Ciclopirox is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.41e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes. It belongs to the ontological category of pyridone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciclopirox (CAS 29342-05-0) is a synthetic hydroxypyridone broad-spectrum antifungal agent that is structurally and mechanistically distinct from azoles and allylamines. Rather than inhibiting ergosterol synthesis, ciclopirox acts by chelating polyvalent cations—specifically Fe3+ and Al3+—which disrupts metal-dependent enzymes essential for fungal cellular metabolism and peroxide degradation [1]. In procurement and formulation contexts, the free acid form is specifically selected over its water-soluble olamine salt for non-aqueous, solvent-based delivery systems, most notably 8% nail lacquers. Its specific solubility profile in volatile organic vehicles allows it to form a highly concentrated residual film upon evaporation, driving optimal thermodynamic penetration through keratinized tissues [2].

Substituting Ciclopirox free acid with Ciclopirox Olamine (the ethanolamine salt) or common azoles fundamentally compromises specific formulation goals. While the olamine salt offers superior aqueous solubility for creams and lotions, it is suboptimal for solvent-based transungual lacquers; the free acid delivers a higher active moiety ratio (1:0.77) per unit mass, maximizing the API payload in volume-restricted applications [1]. Furthermore, substituting ciclopirox with standard azoles (e.g., ketoconazole) or allylamines (e.g., terbinafine) eliminates the compound's unique iron-chelating mechanism. This substitution fails in treating azole-resistant strains, as ciclopirox bypasses efflux-pump resistance and provides concurrent anti-inflammatory benefits via reactive oxygen species (ROS) scavenging that standard ergosterol inhibitors lack [2].

Transungual Concentration Gradient in Solvent-Based Vehicles

In solvent-based nail lacquer formulations, Ciclopirox free acid demonstrates a unique phase-change concentration behavior critical for keratin penetration. Upon application of an 8% free acid solution, the evaporation of volatile solvents drives the API concentration in the residual film up to approximately 34.8% [1]. This steep concentration gradient provides the thermodynamic force necessary to deliver the active ingredient to a depth of 0.4 mm in excised human toenails within 24 hours[1]. Standard aqueous olamine formulations cannot achieve this evaporative concentration spike, making the free acid indispensable for transungual delivery systems.

Evidence DimensionPost-evaporation API concentration in film
Target Compound Data~34.8% concentration (from 8% initial)
Comparator Or BaselineStandard aqueous/olamine creams (maintain static concentration)
Quantified Difference>4-fold increase in local API concentration post-application
Conditions8% solvent-based lacquer applied to nail surface

Formulators must procure the free acid to achieve the high thermodynamic gradients required for effective transungual drug delivery.

Active Moiety Payload Efficiency

When formulating volume-restricted topical therapeutics, the choice between Ciclopirox free acid and its olamine salt significantly impacts the active antifungal payload. Because the olamine variant includes a 2-aminoethanol counterion to enhance aqueous solubility, preparations utilizing the free acid deliver a higher proportion of the active hydroxypyridone moiety. Comparative assessments indicate that free acid preparations are more active per unit mass than those formulated with the salt, exhibiting a relative activity ratio of 1:0.77 [1].

Evidence DimensionRelative active moiety per unit mass
Target Compound Data1.0 (Ciclopirox free acid)
Comparator Or Baseline0.77 (Ciclopirox olamine salt)
Quantified Difference~30% higher active moiety payload per gram
ConditionsStoichiometric comparison of free acid vs. ethanolamine salt

Procurement of the free acid allows manufacturers to maximize the active antifungal payload in formulations where volume and vehicle capacity are strictly limited.

Efficacy Against Azole-Resistant Strains via Iron Chelation

Ciclopirox maintains potent antifungal activity against strains that have developed resistance to standard ergosterol-inhibiting drugs. By chelating Fe3+ and restricting iron availability, it inhibits metal-dependent enzymes like cytochromes and catalases. In microdilution assays against Candida albicans (SC5314), Ciclopirox demonstrated an MIC80 of 1.0 to 2.0 μg/mL [1]. Unlike fluconazole, which is susceptible to efflux pump upregulation, ciclopirox's mechanism prevents cross-resistance, and prolonged exposure over 6 months failed to generate resistance in C. albicans [1].

Evidence DimensionResistance development and MIC80
Target Compound DataMIC80 of 1.0 - 2.0 μg/mL with no resistance generated over 6 months
Comparator Or BaselineFluconazole and standard azoles (subject to rapid resistance via efflux pumps)
Quantified DifferenceComplete bypass of azole-resistance pathways
ConditionsMicrodilution test in RPMI 2% glucose / Sabouraud medium

Justifies the selection of Ciclopirox for formulations targeting recalcitrant or mixed fungal infections where standard azoles are likely to fail.

Superior Anti-Inflammatory and ROS Scavenging Activity

Beyond its antifungal properties, Ciclopirox exhibits significant intrinsic anti-inflammatory activity by inhibiting the arachidonic acid cascade and scavenging reactive oxygen species (ROS). In comparative anti-inflammatory tests measuring erythema response to ultraviolet B exposure, Ciclopirox was found to be the most effective agent when evaluated against standard antifungals including naftifine, terbinafine, ketoconazole, and econazole [1]. This dual-action capability allows it to achieve symptom improvement comparable to combination treatments containing hydrocortisone [1].

Evidence DimensionAnti-inflammatory efficacy (erythema reduction)
Target Compound DataHighest efficacy among tested antifungals; comparable to hydrocortisone combinations
Comparator Or BaselineNaftifine, terbinafine, ketoconazole, econazole
Quantified DifferenceSuperior erythema suppression compared to all tested azole and allylamine baselines
ConditionsUltraviolet B-induced erythema response models

Enables the development of dual-action dermatological products without the regulatory and clinical risks associated with corticosteroid co-formulation.

Solvent-Based Transungual Nail Lacquers

Ciclopirox free acid is the definitive API for 8% nail lacquer formulations targeting onychomycosis. Its specific solubility in volatile organic solvents allows the creation of a dynamic delivery system where solvent evaporation drives the API concentration to ~35%, ensuring deep penetration into the nail bed [1].

Non-Steroidal Dual-Action Dermatologicals

Due to its superior ROS scavenging and anti-inflammatory properties compared to ketoconazole and terbinafine, Ciclopirox is ideal for topicals treating inflamed fungal infections (e.g., seborrheic dermatitis) without requiring the addition of hydrocortisone [2].

Therapeutics for Azole-Resistant Fungal Infections

Because its iron-chelation mechanism completely bypasses the ergosterol synthesis pathways targeted by azoles, Ciclopirox is highly suitable for formulating second-line treatments for recalcitrant Candida and dermatophyte strains that exhibit multidrug resistance[3].

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 Da

Monoisotopic Mass

207.125928785 Da

Heavy Atom Count

15

LogP

2.3
2.3

Appearance

Assay:≥98%A crystalline solid

Melting Point

144 °C

UNII

19W019ZDRJ

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 213 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 212 of 213 companies with hazard statement code(s):;
H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical treatment in immunocompetent patients with mild to moderate onychomycosis of fingernails and toenails without lunula involvement, due to Trichophyton rubrum.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antifungal Agents

Pharmacology

Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties. Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes. Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes. In addition to its broad spectrum of action, ciclopirox also exerts antibacterial activity against many Gram-positive and Gram-negative bacteria. Furthermore, the anti-inflammatory effects of ciclopirox have been demonstrated in human polymorphonuclear cells, where ciclopirox has inhibited the synthesis of prostaglandin and leukotriene. Ciclopirox can also exhibit its anti-inflammatory effects by inhibiting the formation of 5-lipoxygenase and cyclooxygenase.
Ciclopirox is a synthetic, broad-spectrum antifungal agent with additional antibacterial and anti-inflammatory activities. Ciclopirox exerts its action by binding to and chelating trivalent cations, such as Fe3+ and Al3+, thereby inhibiting the availability of essential co-factors for enzymes. This may lead to a loss of activity of enzymes that are essential for cellular metabolism, organization of cell wall structure and other crucial cell functions. In addition, ciclopirox exerts its anti-inflammatory activity by inhibiting 5-lipoxygenase and cyclooxygenase (COX).

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE14 - Ciclopirox
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX12 - Ciclopirox

Mechanism of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.

Pictograms

Irritant

Irritant

Other CAS

29342-05-0

Absorption Distribution and Excretion

Rapidly absorbed after oral administration. Mean absorption of ciclopirox after application to nails of all twenty digits and adjacent 5 millimeters of skin once daily for 6 months in patients with dermatophytic onychomycoses was less than 5% of the applied dose. Ciclopirox olamine also penetrates into hair and through the epidermis and hair follicles into sebaceous glands and dermis.
Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides.

Metabolism Metabolites

Glucuronidation is the main metabolic pathway of ciclopirox.
Glucuronidation is the main metabolic pathway of ciclopirox. Route of Elimination: Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides. Half Life: 1.7 hours for 1% topical solution.

Wikipedia

Ciclopirox

Biological Half Life

1.7 hours for 1% topical solution.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
Niewerth M, Kunze D, Seibold M, Schaller M, Korting HC, Hube B: Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors. Antimicrob Agents Chemother. 2003 Jun;47(6):1805-17. [PMID:12760852]
Sigle HC, Thewes S, Niewerth M, Korting HC, Schafer-Korting M, Hube B: Oxygen accessibility and iron levels are critical factors for the antifungal action of ciclopirox against Candida albicans. J Antimicrob Chemother. 2005 May;55(5):663-73. Epub 2005 Mar 24. [PMID:15790671]
FDA Approved Drug Products: LOPROX (ciclopirox) cream, gel, and suspension
FDA Approved Drug Products: LOPROX (ciclopirox) shampoo
FDA Approved Drug Products: Penlac (ciclopirox) solution

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